Product packaging for Zinc, bis(4-methylphenyl)-(Cat. No.:CAS No. 15106-88-4)

Zinc, bis(4-methylphenyl)-

Cat. No.: B14720475
CAS No.: 15106-88-4
M. Wt: 247.6 g/mol
InChI Key: ZTCUHUOKCNLFDQ-UHFFFAOYSA-N
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Description

Zinc, bis(4-methylphenyl)- is a chemical reagent supplied for research and development purposes exclusively. It is classified as a bis(β-diketiminate) zinc(II) complex, a structural type that is rare among zinc coordination compounds . The compound has been synthesized and fully characterized by single-crystal X-ray diffraction, confirming a distorted tetrahedral geometry around the zinc center . This well-defined coordination environment is of significant interest in the field of organometallic chemistry and catalysis. For instance, related zinc complexes supported by β-diketiminate (or "nacnac") ligands have demonstrated importance in catalytic reactions, such as the copolymerization of carbon dioxide with epoxides to generate biodegradable polymers . Furthermore, zinc complexes incorporating aromatic systems are actively researched for their functional properties, including their potential application in organic electronics and as emissive layers in OLED devices (Organic Light-Emitting Diodes) . Researchers value this compound as a precursor or model complex for developing new catalytic systems and for advanced materials science applications. This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14Zn B14720475 Zinc, bis(4-methylphenyl)- CAS No. 15106-88-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

15106-88-4

Molecular Formula

C14H14Zn

Molecular Weight

247.6 g/mol

IUPAC Name

zinc;methylbenzene

InChI

InChI=1S/2C7H7.Zn/c2*1-7-5-3-2-4-6-7;/h2*3-6H,1H3;/q2*-1;+2

InChI Key

ZTCUHUOKCNLFDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=[C-]C=C1.CC1=CC=[C-]C=C1.[Zn+2]

Origin of Product

United States

Structural Analysis

In the absence of coordinating solvents or ligands, diorganozinc compounds like diphenylzinc (B92339) adopt a linear C-Zn-C geometry. However, the zinc center is a strong Lewis acid and readily accepts electron density from donor molecules. In the presence of solvents like THF or with donor ligands, the geometry around the zinc atom typically becomes distorted tetrahedral. uu.nl For example, zinc complexes with two β-diketiminate ligands exhibit a distorted tetrahedral coordination. nih.gov

X-ray diffraction studies on related organozinc compounds provide insight into typical bond lengths. The Zn-C bond length in diaryl zinc compounds is generally in the range of 2.0 to 2.1 Å. uu.nl

Interactive Data Table: Representative Structural Data for Diaryl Zinc and Related Complexes

Compound/Complex TypeCoordination Geometry at ZnTypical Zn-C Bond Length (Å)Reference
Generic R₂ZnLinear~1.95 (for dimethylzinc) uu.nl
Donor-Adducts of R₂ZnDistorted Tetrahedral2.0 - 2.1 uu.nl
Bis(nacnac)Zinc(II)Distorted TetrahedralN/A (Zn-N bonds reported) nih.gov
[BptmSTol]ZnX ComplexesTrigonal Monopyramidal/SeesawN/A (Zn-S/N bonds reported) researchgate.net

Future Research Directions and Emerging Perspectives in Diaryl Zinc Chemistry

Development of Sustainable and Green Synthetic Methodologies for Organozinc Compounds

The synthesis of organozinc compounds has traditionally relied on methods that, while effective, present environmental and safety challenges, such as the use of highly reactive organolithium or Grignard reagents and pyrophoric intermediates. sigmaaldrich.comlscollege.ac.in A significant research thrust is now focused on developing greener and more sustainable synthetic pathways.

Key research areas include:

Direct Insertion into Less Reactive Halides: Innovations are enabling the direct insertion of activated zinc into more abundant and less reactive organic chlorides and bromides, reducing reliance on the corresponding iodides. organic-chemistry.org The use of activators like lithium chloride has been shown to significantly improve reaction rates and yields, even at room temperature. organic-chemistry.orgacademie-sciences.fr

Benign Solvents: Research is moving towards replacing traditional ethereal solvents like THF with greener alternatives derived from renewable resources, such as 2-MeTHF (2-methyltetrahydrofuran). acs.org

Table 1: Comparison of Synthetic Methodologies for Organozinc Compounds

Feature Traditional Batch Synthesis Emerging Green Methodologies
Starting Materials Often requires reactive alkyl/aryl iodides and organolithium/Grignard reagents. sigmaaldrich.com Focus on less reactive but more economical bromides and chlorides. organic-chemistry.org
Process Batch processing with potential for exothermicity and handling of pyrophoric reagents. lscollege.ac.inresearchgate.net Continuous flow synthesis for enhanced safety, control, and scalability. researchgate.netresearchgate.net
Activation Requires highly activated zinc (e.g., Rieke Zinc) for less reactive halides. sigmaaldrich.com Use of simple activators like LiCl with commercially available zinc powder. organic-chemistry.orgacademie-sciences.fr
Solvents Typically uses traditional ethereal solvents like THF or diethyl ether. vulcanchem.com Exploration and implementation of greener solvents like 2-MeTHF. acs.org

| Waste & Safety | Can generate significant salt byproducts and involves handling unstable intermediates. nih.gov | "On-demand" generation minimizes waste and improves the safety profile. researchgate.net |

Exploration of Novel Catalytic Transformations with Diaryl Zinc Reagents

Diaryl zinc reagents are renowned for their role in palladium-catalyzed Negishi cross-coupling reactions. acs.org However, ongoing research is expanding their catalytic utility into new and innovative transformations, enhancing their value in constructing complex molecular architectures.

Future avenues of exploration include:

Asymmetric Synthesis: A major goal is the development of highly enantioselective catalytic additions of diaryl zinc reagents to aldehydes and other prochiral electrophiles. nih.govacs.org This provides direct access to chiral diarylmethanols, which are key structural motifs in many biologically active compounds. nih.gov The development of mixed aryl-alkyl zinc reagents, generated in situ, has been shown to improve enantioselectivities by mitigating background reactions. nih.gov

Non-traditional Couplings: Research is moving beyond standard cross-couplings to explore novel reaction partnerships. This includes the direct reaction of diaryl zinc compounds with electrophiles like aryldiazonium salts to form azo compounds. acs.org

Iodine-Zinc Exchange Catalysis: The development of nucleophilically catalyzed iodine-zinc exchange reactions allows for the preparation of highly functionalized diaryl zinc compounds under mild conditions, which can then be used in subsequent catalytic processes. nih.gov

Table 2: Examples of Catalytic Transformations Involving Diaryl Zinc Reagents

Transformation Type Description Significance
Asymmetric Arylation Enantioselective addition of an aryl group from a diaryl zinc reagent to an aldehyde, often catalyzed by a chiral amino alcohol. nih.govacs.org Direct synthesis of optically active diarylcarbinols, important building blocks in medicinal chemistry. nih.gov
Negishi Cross-Coupling Palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide. acs.org A robust and widely used method for C-C bond formation with high functional group tolerance. sigmaaldrich.com
Azo Compound Formation Direct reaction of a diaryl zinc reagent with an aryldiazonium salt. acs.org Provides a direct route to cis-azo compounds, which have applications in materials science and as chemical probes.

| Functionalized Reagent Preparation | Catalytic iodine-zinc exchange to produce diaryl zinc reagents with sensitive functional groups. nih.gov | Expands the scope of diaryl zinc chemistry to include complex, polyfunctionalized molecules. |

Advanced Ligand Design for Tailored Reactivity and Selectivity in Zinc Catalysis

The reactivity, selectivity, and stability of zinc catalysts are profoundly influenced by the coordinating ligands. acs.org Advanced ligand design is therefore a cornerstone of future research, aiming to create catalysts with precisely tailored properties for specific applications.

Key strategies in ligand design involve:

Multidentate and Pincer Ligands: Tridentate ligands, such as those based on imino-phenolate or bis(phosphinimine) frameworks, create a well-defined and robust coordination environment around the zinc center. acs.orguleth.ca This structural control is critical for achieving high activity and selectivity in processes like the ring-opening polymerization of lactides to form biodegradable polymers. acs.orguleth.ca

Chiral Ligands for Asymmetry: The design of novel chiral ligands is paramount for advancing asymmetric catalysis. β-diketiminate (nacnac) ligands and various amino alcohols are being explored to induce high levels of enantioselectivity in reactions such as the addition of diaryl zincs to aldehydes. nih.govnih.gov

Modulating Electronic and Steric Properties: Systematically modifying the substituents on the ligand backbone allows for the fine-tuning of the electronic and steric properties of the zinc center. acs.orgacs.org This modulation can enhance catalytic activity, alter reaction pathways, and improve catalyst stability. For instance, incorporating more electron-donating groups can increase the nucleophilicity of the zinc reagent. acs.org

Table 3: Influence of Ligand Design on Zinc Catalysis

Ligand Class Structural Features Effect on Catalysis Representative Application
β-Diketiminates (nacnac) Bidentate, monoanionic, sterically tunable N-donor ligands. nih.gov Stabilize the zinc center and can be used to create unique coordination geometries. nih.gov Copolymerization of CO2 and epoxides; dehydrocoupling catalysis. nih.gov
Imino-phenolate Ligands Often tridentate, incorporating N and O donors with tunable phenolate (B1203915) ring substituents. acs.org Influences catalyst activity and stability; dynamic conformational flexibility. acs.org Ring-opening polymerization of cyclic esters (e.g., lactide). acs.org
Bis(phosphinimine) Pincer Ligands Strongly donating, neutral pincer ligands. uleth.ca Enable the formation of highly active cationic zinc complexes. uleth.ca Lactide polymerization at ambient temperatures. uleth.ca

| Chiral Amino Alcohols | Provide a chiral environment around the zinc center. nih.gov | Induce high enantioselectivity in aryl transfer reactions. nih.govacs.org | Asymmetric synthesis of chiral diarylmethanols. nih.gov |

Integration of Computational Chemistry for Predictive Material Design and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for accelerating research in organozinc chemistry. It provides insights that are often difficult to obtain through experimental methods alone, guiding the rational design of new reagents and catalysts.

The impact of computational chemistry is seen in several areas:

Mechanistic Elucidation: DFT calculations can map out entire reaction pathways, identifying transition states and intermediates. acs.org This is crucial for understanding how reactions occur, such as the mechanism of CO2 insertion into a zinc-hydride bond, which helps in designing catalysts for CO2 reduction. acs.org

Predictive Design: Computational models can predict the structural and electronic properties of hypothetical molecules before they are synthesized in the lab. nih.gov This allows researchers to screen potential ligands and substrates, prioritizing those most likely to succeed for a given transformation.

Structure-Property Relationships: By analyzing calculated properties like bond strengths, charge distributions, and orbital interactions, researchers can establish clear relationships between a molecule's structure and its reactivity. acs.orgnih.gov For example, computational studies have been used to rationalize the influence of different substituents on the energy barriers of catalytic cycles. acs.org

Table 4: Applications of Computational Chemistry in Diaryl Zinc Research

Application Area Computational Method Insights Gained
Mechanistic Studies DFT, Transition State Search Elucidation of reaction pathways, identification of intermediates, calculation of activation energy barriers. acs.org
Ligand Design DFT, NBO Analysis Prediction of electronic effects (e.g., electron-donating/withdrawing) of ligand substituents on the metal center. acs.org
Structural Analysis DFT, CShM Analysis Prediction of coordination geometries and bond strengths in novel organozinc complexes. nih.gov

| Reactivity Prediction | DFT | Estimation of reaction free energies to predict the feasibility and selectivity of proposed catalytic transformations. acs.org |

Research into Multifunctional Organozinc Systems for Cascade Reactions and Complex Molecule Synthesis

A major trend in modern organic synthesis is the development of cascade (or tandem) reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. This approach dramatically increases synthetic efficiency, saving time, resources, and reducing waste. Organozinc reagents are particularly well-suited for these complex transformations due to their high functional group tolerance. rsc.org

Future research in this area is focused on:

Designing Tandem Reactions: Creating new sequences where the initial product of an organozinc reaction is an intermediate for a subsequent, distinct transformation. rsc.org This could involve, for example, a Michael addition followed by an intramolecular cyclization. acs.org

Stable Organozinc Intermediates: Developing reactions that generate stable organozinc intermediates which can then be trapped by a variety of electrophiles or participate in subsequent cross-coupling reactions. mdpi.com This provides a powerful platform for molecular diversification from a common intermediate.

Multicomponent Reactions: Designing processes where three or more components, including the organozinc reagent, are combined in a single pot to rapidly build molecular complexity. The inherent stability and chemoselectivity of organozinc reagents are advantageous in controlling the reactivity in such complex environments.

Table 5: Examples of Cascade Reactions Involving Organozinc Reagents

Cascade Process Description Synthetic Advantage
Metalloamination/Cyclization/Functionalization A zinc-mediated reaction of an amine with an alkyne generates a stable N-heterocyclic organozinc intermediate, which is then functionalized. mdpi.com Rapidly builds diverse, functionalized N-heterocyclic scaffolds from simple starting materials. mdpi.com
Michael Addition/Cyclic Addition/Elimination Reaction of an allenoate with an organozinc reagent proceeds via a tandem sequence to form cyclobutenone products. acs.org Efficient construction of complex cyclic structures in a single, regiosepecific operation. acs.org
Reductive Coupling/Amidation A cobalt-catalyzed reductive coupling between an alkyl halide and an isocyanate using zinc powder as a reductant. acs.org Enables the enantioconvergent synthesis of sterically hindered chiral amides. acs.org

| Direct Insertion/Cross-Coupling | In situ formation of an organozinc reagent from an organic halide, which is then immediately used in a transition-metal-catalyzed cross-coupling reaction. organic-chemistry.orgresearchgate.net | Streamlines synthesis by avoiding isolation of the organometallic reagent, improving efficiency and safety. |

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